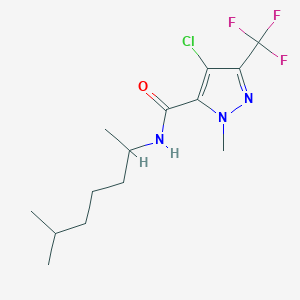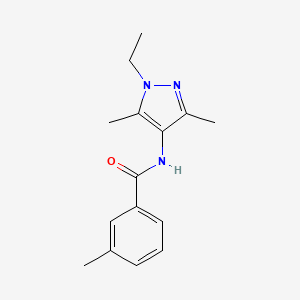![molecular formula C15H18N6OS B10952538 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10952538.png)
9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule It features a unique structure that combines a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions One common approach starts with the preparation of the pyrazole ring, followed by the construction of the triazoloquinazoline core
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.
Triazoloquinazoline Core Construction: This step involves the condensation of the pyrazole derivative with a suitable quinazoline precursor. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylsulfanyl Group Introduction: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylsulfanyl group. This reaction is often performed in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the triazoloquinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: The parent compound.
9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-thione: A thione derivative.
9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-amine: An amine derivative.
Uniqueness
The uniqueness of This compound lies in its combination of a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H18N6OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H18N6OS/c1-8-7-10(20(2)18-8)13-12-9(5-4-6-11(12)22)16-14-17-15(23-3)19-21(13)14/h7,13H,4-6H2,1-3H3,(H,16,17,19) |
InChI Key |
FLOXICAQMFPMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10952461.png)
![N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10952467.png)
![4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzenesulfonamide](/img/structure/B10952475.png)
![9-(1-ethyl-1H-pyrazol-5-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10952481.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10952489.png)
![Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10952498.png)
![5-[13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B10952505.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10952509.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone](/img/structure/B10952516.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952521.png)
![1-cyclohexyl-3-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B10952523.png)
![5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide](/img/structure/B10952524.png)
